2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-7(8(11)12)5-3-2-4-6(5)9-10/h2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZQPUMFUSTCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566898 | |
| Record name | 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129560-01-6 | |
| Record name | 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine derivatives, followed by the introduction of a carboxylic acid group through various chemical transformations. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds structurally similar to 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (liver cancer) .
- A notable study reported the synthesis of a library of pyrazole compounds and their evaluation against multiple tumor cell lines, revealing promising anti-proliferative effects .
-
Anti-inflammatory Properties :
- The compound has been explored for its potential use in developing anti-inflammatory drugs. Its structural features may enhance its efficacy as a scaffold for drug design aimed at reducing inflammation .
-
Antimicrobial Activity :
- Similar pyrazole derivatives have shown significant antimicrobial activity against various bacterial strains such as E. coli and Staphylococcus aureus, suggesting that this compound could also possess similar properties .
Agricultural Applications
- Agrochemicals :
- The compound is being investigated for its potential as an agrochemical, particularly as a herbicide or fungicide. Its ability to inhibit specific biological pathways could lead to improved crop protection and yield enhancement .
- Research into its environmental impact suggests that it may be effective in bioremediation efforts by degrading pollutants .
Material Science Applications
- Polymer Chemistry :
Biochemical Research
- Enzyme Inhibition Studies :
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Methylpyrazole | Pyrazole ring without cyclopentane structure | Used as a ligand in coordination chemistry |
| 1H-Pyrazole-3-carboxylic acid | Similar carboxylic acid functionality | Exhibits different biological activities |
| 3-Amino-1H-pyrazole | Contains amino group | Potential use in anti-cancer therapies |
| 4-Methylthiazole | Contains thiazole ring | Known for its antifungal properties |
The distinct cyclic structure of this compound may confer unique biological activities compared to other pyrazole derivatives.
Mechanism of Action
The mechanism of action of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and chemical properties of tetrahydrocyclopenta[c]pyrazole-3-carboxylic acids are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Positional Isomerism : Methyl group placement (2-, 4-, or 6-position) significantly impacts steric and electronic profiles. For example, the 6-methyl isomer (CAS: 856256-49-0) may exhibit different binding kinetics due to proximity to the carboxylic acid group.
Ring Hybridization: Replacement of cyclopentane with a pyran ring (as in 2-(cyclopropylmethyl)-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid) alters conformational flexibility and hydrogen-bonding capacity.
Biological Activity
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₇H₁₁N₃O₂
- Molecular Weight : 153.18 g/mol
- CAS Number : 877041-43-5
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of inhibiting specific enzymes and receptors associated with disease processes.
Inhibition of Aryl Hydrocarbon Receptor (AhR)
One notable study highlighted the compound's role as an inhibitor of the aryl hydrocarbon receptor (AhR), which is implicated in several toxicological pathways. The compound was shown to prevent TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin)-induced AhR activation. This inhibition was linked to:
- Blocking TCDD binding to AhR.
- Preventing nuclear translocation and DNA binding of AhR.
- Reducing the expression of cytochrome P450 enzymes associated with AhR signaling pathways .
Anticancer Potential
The ability of this compound to modulate AhR activity suggests potential applications in cancer therapy. By inhibiting the pathways activated by environmental toxins like TCDD, it may help mitigate carcinogenic processes.
The mechanisms through which this compound exerts its effects include:
- Competitive Inhibition : The compound competes with TCDD for binding to AhR.
- Signal Transduction Modulation : It alters downstream signaling pathways that lead to cellular responses associated with toxicity and cancer progression.
Case Studies and Research Findings
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid?
Answer:
A multi-step synthesis approach is commonly employed. For example, palladium-catalyzed cross-coupling reactions (e.g., using Pd(OAc)₂) and tert-butyl XPhos as ligands in tert-butyl alcohol under inert atmospheres can facilitate key intermediates . Cyclization steps with catalysts like copper or palladium in solvents such as DMF or toluene are critical for forming the pyrazole core. Post-synthetic modifications, including hydrolysis of ester groups to carboxylic acids, require controlled conditions (e.g., HCl/water at 93–96°C) . Purification via HPLC (≥98% purity) is recommended for analytical validation .
Basic: What safety protocols should be followed when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Acute toxicity and skin corrosion risks are noted in structurally related compounds .
- Ventilation: Work in a fume hood to mitigate inhalation risks, as decomposition may release nitrogen oxides or carbon monoxide .
- Storage: Keep in sealed containers under dry, inert conditions (e.g., argon) at 2–8°C to prevent degradation .
- Spill Management: Absorb with sand or vermiculite, and dispose as hazardous waste per local regulations .
Advanced: Which analytical techniques are most effective for structural confirmation and purity assessment?
Answer:
- X-ray Crystallography: Resolves stereochemistry and confirms bond angles/planarity in cyclopenta-pyrazole derivatives (e.g., 2,2,6-trimethyl analogs) .
- NMR Spectroscopy: ¹H/¹³C NMR identifies methyl groups (δ ~1.2–2.5 ppm) and carboxylic protons (broad ~10–12 ppm). HSQC and HMBC correlate heterocyclic protons .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (e.g., [M-H]⁻ peaks with <1 ppm error) and fragmentation patterns .
- HPLC: Quantifies purity (>98%) and detects impurities using C18 columns with UV detection at 254 nm .
Advanced: How can researchers address contradictions in reported physicochemical properties (e.g., solubility, stability)?
Answer:
Discrepancies may arise from polymorphic forms or solvent-dependent stability. For example:
- Solubility: Test in DMSO, methanol, and aqueous buffers (pH 2–9) to map pH-dependent behavior. Related compounds show limited aqueous solubility but improved dissolution in polar aprotic solvents .
- Stability: Conduct accelerated degradation studies (40–60°C, 75% RH) with LC-MS monitoring. Carboxylic acid derivatives are prone to decarboxylation under acidic/thermal stress .
- Crystallization: Screen solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs .
Basic: What are the solubility and stability profiles under standard laboratory conditions?
Answer:
- Solubility: Moderately soluble in DMSO and methanol, sparingly soluble in water. Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) .
- Stability: Stable at room temperature for 24–48 hours in inert atmospheres. Prolonged storage requires desiccants and protection from light to prevent cyclopenta-ring oxidation .
Advanced: How can computational modeling optimize its interaction with biological targets (e.g., enzymes)?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to targets like PI3Kα or bacterial enzymes. Focus on the carboxylic acid group’s hydrogen-bonding with active-site residues .
- MD Simulations: Assess conformational flexibility of the tetrahydrocyclopenta ring in aqueous and lipid bilayers (GROMACS/AMBER) .
- QSAR: Correlate substituent effects (e.g., methyl groups) with bioactivity using MOE or RDKit descriptors .
Advanced: What strategies improve synthetic yield and scalability?
Answer:
- Catalyst Optimization: Screen Pd/Cu ratios (e.g., 0.5–5 mol%) to balance cost and efficiency. Ligands like XPhos improve regioselectivity in cyclization .
- Flow Chemistry: Continuous reactors minimize side reactions in high-temperature steps (e.g., 100°C for 5 hours) .
- Workup Automation: Liquid-liquid extraction with ethyl acetate/water and in-line HPLC monitoring reduces manual errors .
Advanced: What role does this compound play in drug discovery (e.g., enzyme inhibition)?
Answer:
Pyrazole-carboxylic acid derivatives exhibit:
- Antimicrobial Activity: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition (MIC values: 2–8 µg/mL) .
- Anti-inflammatory Effects: COX-2 selectivity (IC₅₀ ~0.5 µM) due to hydrophobic interactions in the catalytic pocket .
- Kinase Inhibition: PI3Kα inhibition (IC₅₀ ~10 nM) via ATP-binding site competition, validated by SPR and cellular assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
